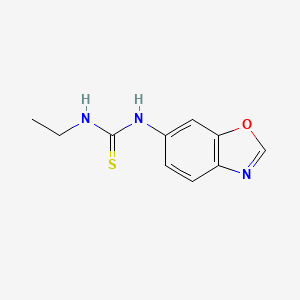

![molecular formula C21H17N3OS B3159083 N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide CAS No. 860787-49-1](/img/structure/B3159083.png)

N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide

Vue d'ensemble

Description

“N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide” is a complex organic compound. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of such compounds involves several routes that researchers have discovered . For instance, the multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites catalyzed by pentamethyldiethylenetriamine (PMDTA) has been used to provide bicyclic derivatives in high yields .Molecular Structure Analysis

The molecular formula of this compound is C21H17N3OS . It is a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex and involve multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Applications De Recherche Scientifique

Synthetic Protocols and Core Structures in Pharmacology

"N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide" is a complex molecule that falls into the category of synthetic compounds with potential pharmacological applications. Although the specific compound is not directly mentioned in the literature, compounds with similar structures, such as 6H-benzo[c]chromen-6-ones, serve as core structures for secondary metabolites of considerable pharmacological importance. Synthetic protocols for these compounds involve Suzuki coupling reactions, radical-mediated cyclization, and reactions with Michael acceptors, highlighting the synthetic versatility and potential for creating pharmacologically active derivatives (Mazimba, 2016).

Antimicrobial Compounds from Cyanobacteria

Research into cyanobacteria has identified a variety of compounds with significant antimicrobial activities. These compounds belong to diverse chemical classes, including alkaloids, aromatic compounds, and cyclic peptides, demonstrating the potential for bioactive molecules derived from natural sources to contribute to the development of new antimicrobial agents. The structural diversity and bioactivity of these compounds underscore the potential of natural product research in discovering novel therapeutics with applications against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug metabolism and predicting drug-drug interactions. Selective inhibitors are essential for deciphering the involvement of specific CYP isoforms in the metabolism of pharmaceuticals, thereby facilitating safer and more effective drug development and usage. This area of research highlights the importance of precision in pharmacology, particularly in the metabolism-based optimization of drug therapy (Khojasteh et al., 2011).

Precursors of Nitrogenous Disinfection By-products

Investigations into the precursors of nitrogenous disinfection by-products (N-DBPs) in drinking water have revealed that known precursors, particularly amino acids, may not fully account for the observed concentrations of certain N-DBPs. This research is significant for public health, as it informs water treatment practices and the regulation of N-DBPs, which are known for their high toxicity. Understanding the formation and control of these compounds is critical for ensuring the safety of drinking water (Bond, Templeton, & Graham, 2012).

Propriétés

IUPAC Name |

N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-24(2)13-23-21-17(12-22)19(18-8-5-11-26-18)16-10-9-14-6-3-4-7-15(14)20(16)25-21/h3-11,13,19H,1-2H3/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJLBCKONXTIPI-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

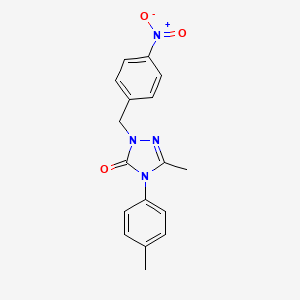

![ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3159011.png)

![methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate](/img/structure/B3159015.png)

![2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B3159035.png)

![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)

![N-[3-cyano-4-(methylsulfonyl)phenyl]nicotinamide](/img/structure/B3159051.png)

![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea](/img/structure/B3159059.png)

![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)

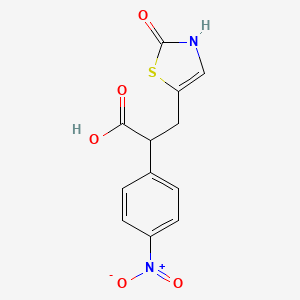

![3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B3159081.png)

![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B3159106.png)